molecular formula C16H13NO B081021 3-Methyl-2-phenylquinoline 1-oxide CAS No. 14300-19-7

3-Methyl-2-phenylquinoline 1-oxide

Cat. No.: B081021
CAS No.: 14300-19-7
M. Wt: 235.28 g/mol
InChI Key: VEYVAINZOJHYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenylquinoline 1-oxide is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 3, a phenyl group at position 2, and an oxygen atom at the N-1 position (1-oxide group). The quinoline scaffold is known for its diverse biological and chemical applications, including roles in medicinal chemistry and materials science.

Properties

CAS No.

14300-19-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-1-oxido-2-phenylquinolin-1-ium

InChI

InChI=1S/C16H13NO/c1-12-11-14-9-5-6-10-15(14)17(18)16(12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

VEYVAINZOJHYKS-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Synonyms

3-Methyl-2-phenylquinoline 1-oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-methyl-2-phenylquinoline 1-oxide with related compounds:

Compound Name Substituents Heterocycle Core Molecular Weight Key Functional Groups
3-Methyl-2-phenylquinoline 1-oxide 3-methyl, 2-phenyl Quinoline 265.31* 1-oxide, methyl, phenyl
4-Nitroquinoline 1-oxide 4-nitro Quinoline 204.15 1-oxide, nitro
4-Isopropylquinazoline 1-oxide 4-isopropyl Quinazoline 218.27* 1-oxide, isopropyl
6-Methyl-1,2,3,4-tetrahydroquinoline 6-methyl, tetrahydro ring Quinoline 147.22 Saturated ring, methyl

*Calculated based on molecular formulas.

Key Observations :

  • Heterocycle Core: Quinoline (one nitrogen) vs. quinazoline (two nitrogens) alters electronic properties and reactivity .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4-nitroquinoline 1-oxide) increase electrophilicity, while electron-donating groups (e.g., methyl and phenyl in the target compound) may stabilize intermediates in substitution reactions.
  • Ring Saturation: 6-Methyl-1,2,3,4-tetrahydroquinoline’s saturated ring reduces aromaticity, impacting solubility and metabolic stability compared to oxidized derivatives .
4-Nitroquinoline 1-Oxide ()
  • Synthesis: Nitration of quinoline 1-oxide yields 4-nitroquinoline 1-oxide, which undergoes bromination at position 2 using POBr3. Further reduction produces 4-amino-2-bromoquinoline.
  • Reactivity : The nitro group directs electrophilic substitution to specific positions, while the 1-oxide group enhances susceptibility to nucleophilic attack .
3-Methyl-2-phenylquinoline 1-Oxide (Inferred)
  • Likely synthesized via Friedländer condensation or palladium-catalyzed coupling to introduce phenyl and methyl groups, followed by oxidation to form the 1-oxide.

Comparison :

  • Functionalization: The target compound’s bulky substituents (methyl, phenyl) may hinder reactions requiring planar transition states, unlike 4-nitroquinoline 1-oxide’s nitro group, which facilitates further derivatization .
4-Nitroquinoline 1-Oxide ()
  • Mutagenicity : Induces significant DNA repair synthesis in rainbow trout hepatocytes (highest repair levels among tested cells) .
  • Mechanism : The nitro group is metabolized to reactive intermediates that form DNA adducts.
3-Methyl-2-phenylquinoline 1-Oxide (Predicted)
  • However, the absence of nitro or other strongly electrophilic groups could reduce mutagenic risk compared to 4-nitroquinoline 1-oxide.

Contrast :

  • Quinazoline derivatives (e.g., 4-isopropylquinazoline 1-oxide) may exhibit distinct biological profiles due to their dual nitrogen atoms, which can alter binding affinities in enzymatic systems .

Preparation Methods

General Reaction Mechanism

The construction of the quinoline scaffold in 3-methyl-2-phenylquinoline relies on a Fe-catalyzed annulation reaction between 2-aminobenzyl alcohol and secondary alcohols. As demonstrated in foundational work by the Royal Society of Chemistry, this method employs [Fe] (2.0 mol%) and potassium tert-butoxide (KOt-Bu, 75 mol%) in 1,4-dioxane at 120°C for 24 hours. The reaction proceeds via a dehydrogenative coupling mechanism, where the Fe catalyst facilitates the formation of a Schiff base intermediate, followed by cyclization to yield the quinoline core.

Key to this process is the use of 1-phenylethanol as the secondary alcohol, which introduces the 2-phenyl and 3-methyl substituents. The steric and electronic effects of the phenyl group direct regioselective cyclization, ensuring the correct positioning of substituents on the quinoline ring.

Optimization of Reaction Conditions

Optimization studies reveal that varying the catalyst loading or reaction temperature significantly impacts yield. For instance, reducing the Fe catalyst to 1.5 mol% decreases the yield of 3-methyl-2-phenylquinoline from 82% to 65%, while increasing the temperature to 135°C promotes side reactions, such as over-dehydrogenation. A balance between catalyst efficiency and thermal stability is critical, with 120°C and 2.0 mol% [Fe] emerging as optimal conditions.

Table 1: Impact of Reaction Parameters on Quinoline Synthesis

ParameterVariationYield (%)
Catalyst Loading1.5 mol% [Fe]65
2.0 mol% [Fe]82
Temperature100°C58
120°C82
135°C71
SolventToluene44
1,4-Dioxane82

Oxidation to the N-Oxide Derivative

mCPBA-Mediated Oxidation

The conversion of 3-methyl-2-phenylquinoline to its N-oxide derivative employs meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. According to established protocols, the quinoline is dissolved in dichloromethane (DCM), and mCPBA (1.5 equiv) is added at 0°C. The reaction proceeds at room temperature for 12 hours, achieving yields of 68–80% after purification by silica gel chromatography.

The mechanism involves electrophilic attack by the peracid on the quinoline’s nitrogen atom, followed by proton transfer to form the N-oxide. The electron-donating methyl and phenyl groups enhance the nucleophilicity of the nitrogen, accelerating the oxidation process.

Solvent and Stoichiometric Considerations

Alternative solvents, such as chloroform or ethyl acetate, reduce reaction efficiency due to poor mCPBA solubility. A stoichiometric excess of mCPBA (1.5–2.0 equiv) is necessary to drive the reaction to completion, as sub-stoichiometric quantities leave unreacted starting material. Post-reaction workup involves sequential washes with saturated NaHCO3 to remove residual acid, ensuring high purity of the N-oxide product.

Purification and Characterization

Chromatographic Techniques

Purification of both the quinoline precursor and its N-oxide derivative relies on silica gel column chromatography. For the quinoline, a petroleum ether/ethyl acetate gradient (15:1) effectively separates the product from oligomeric byproducts. The N-oxide requires a polar eluent system, such as ethyl acetate/methanol (95:5), to overcome its increased polarity.

Spectroscopic Validation

1H NMR analysis of 3-methyl-2-phenylquinoline 1-oxide reveals distinct shifts attributable to the N-oxide moiety. The quinoline protons deshield upon oxidation, with the C2-H resonance appearing at δ 8.46 ppm (s, 1H), compared to δ 8.22 ppm in the precursor. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.1102 [M+H]+, consistent with the theoretical mass.

Table 2: Key NMR Assignments for 3-Methyl-2-phenylquinoline 1-Oxide

Proton Positionδ (ppm)Multiplicity
C2-H8.46Singlet
C4-H7.89Doublet
C8-H7.72Triplet
Phenyl C-H7.35–7.28Multiplet

Challenges and Alternative Approaches

Competing Side Reactions

A major challenge in the Fe-catalyzed synthesis is the formation of dimeric byproducts via aldol condensation of the secondary alcohol. Increasing the alcohol’s steric bulk (e.g., using 1-(2,6-dimethylphenyl)ethanol) suppresses this pathway but reduces overall yield. Similarly, over-oxidation of the N-oxide to quinoline N,N-dioxide can occur if excess mCPBA is used, necessitating precise stoichiometric control.

Catalytic Oxidation Strategies

Emerging methods employ transition-metal catalysts, such as vanadium oxide, for aerobic oxidation of quinolines. While these approaches offer environmental benefits, they currently suffer from lower yields (45–55%) compared to mCPBA-mediated reactions.

Industrial-Scale Considerations

Green Chemistry Alternatives

Recent efforts explore solvent-free mechanochemical synthesis for the quinoline core, achieving 70% yield in a ball mill. Oxidation using hydrogen peroxide and tungstic acid under microwave irradiation has also shown promise, though yields remain suboptimal (60%) .

Q & A

Q. What are the methodological approaches for synthesizing 3-Methyl-2-phenylquinoline 1-oxide?

Synthesis typically involves multi-component reactions (MCRs) or functionalization of pre-existing quinoline scaffolds. For example:

  • Multi-step nitration/methylation : Nitrate quinoline 1-oxide derivatives under controlled conditions (e.g., benzoyl nitrate in anhydrous solvents) to introduce nitro groups, followed by catalytic hydrogenation or methylation (see for nitration protocols) .
  • Telescoped MCRs : Adapt methods from using 8-hydroxyquinoline, glyoxal derivatives, and Meldrum’s acid in refluxing acetic acid to achieve cyclization and functionalization .
  • Purification : Use silica gel column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Spectroscopy :
    • FT-IR/Raman : Identify N-oxide stretching bands (~1250–1300 cm⁻¹) and aromatic C–H vibrations .
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl group integration at δ 7.2–8.5 ppm) and NOESY for spatial proximity analysis .
  • Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for visualization (see and for software workflows) .

Q. What safety protocols are critical during handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?

  • Refinement strategies : Use SHELXL’s restraints for geometrically similar bonds and anisotropic displacement parameters for heavy atoms .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .
  • Case study : resolved structural ambiguities in a quinoline derivative by combining high-resolution data (R factor = 0.058) with density functional theory (DFT)-optimized geometries .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. used this approach for 2-methylpyridine 1-oxide, revealing electron-rich N-oxide regions prone to electrophilic attacks .
  • Experimental validation : Compare computational results with UV-Vis spectra (e.g., λmax shifts in polar solvents) to confirm charge-transfer interactions.

Q. How should researchers reconcile conflicting toxicity data between in vitro and in vivo studies?

  • Metabolic profiling : Conduct species-specific assays (e.g., liver microsomes from C57BL/6 mice) to identify bioactivation pathways. showed 4-NQO requires metabolic conversion to exert carcinogenicity .
  • Dose adjustments : Use pharmacokinetic modeling to align in vitro doses (e.g., IC50) with in vivo exposure (e.g., AUC calculations) .

Q. What experimental designs are suitable for studying photodegradation or catalytic applications?

  • Photocatalysis : Set up LED arrays (λ = 365–420 nm) with TiO₂ or ZnO catalysts. Monitor degradation via HPLC and track reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) .
  • Kinetic analysis : Apply pseudo-first-order models to quantify rate constants and identify rate-limiting steps.

Q. How can researchers optimize in vivo models to study carcinogenic potential?

  • Model adaptation : Follow ’s protocol using 4-NQO in drinking water (100 μg/mL in 1,2-propylene glycol) over 28 weeks to induce esophageal tumors in C57BL/6 mice .
  • Endpoint analysis : Use histopathology (H&E staining) and biomarker assays (e.g., Ki-67 for proliferation) to quantify tumorigenesis.

Notes

  • For structural studies, combine experimental data (SC-XRD) with computational models (DFT) to resolve ambiguities.
  • Always validate toxicity findings across multiple biological systems to account for metabolic variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.